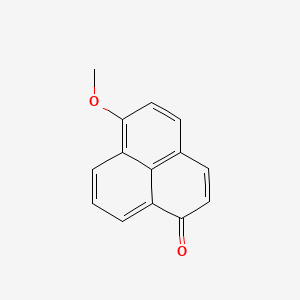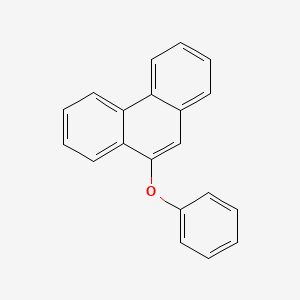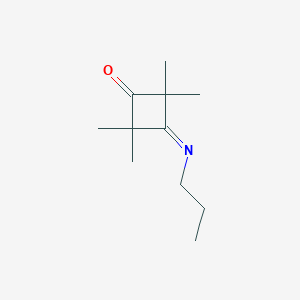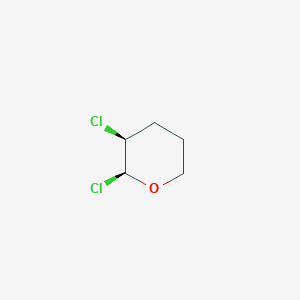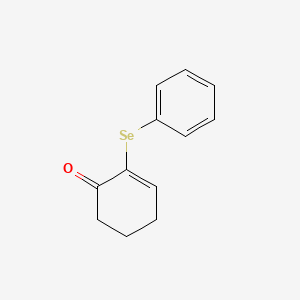![molecular formula C14H12Cl2Se2 B14633586 Bis[(2-chlorophenyl)methyl]diselane CAS No. 57239-59-5](/img/structure/B14633586.png)
Bis[(2-chlorophenyl)methyl]diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2-chlorophenyl)methyl]diselane is an organoselenium compound characterized by the presence of selenium atoms bonded to two chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-chlorophenyl)methyl]diselane typically involves the reaction of 2-chlorobenzyl chloride with sodium diselenide. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. Sodium borohydride is often used as a reducing agent to facilitate the formation of the diselenide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(2-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride is commonly used for the reduction of the Se-Se bond.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Solvents: Ethanol, DMF, and other polar solvents are typically used in these reactions.
Major Products Formed
Selenide Anions: Formed through the reduction of the Se-Se bond.
Selenoxides and Selenones: Formed through oxidation reactions.
Substituted Chlorophenyl Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Bis[(2-chlorophenyl)methyl]diselane involves its ability to modulate redox processes. The compound can act as both an antioxidant and a prooxidant, depending on the conditions. It interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways related to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl Diselenide: Another organoselenium compound with similar redox-modulating properties.
Bis(p-chlorophenyl) Diselenide: Structurally similar but with different substituents on the phenyl rings.
Uniqueness
Bis[(2-chlorophenyl)methyl]diselane is unique due to the presence of the 2-chlorophenyl groups, which can influence its reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.
Eigenschaften
CAS-Nummer |
57239-59-5 |
|---|---|
Molekularformel |
C14H12Cl2Se2 |
Molekulargewicht |
409.1 g/mol |
IUPAC-Name |
1-chloro-2-[[(2-chlorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12Cl2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
InChI-Schlüssel |
ATZUACNEFNOJRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


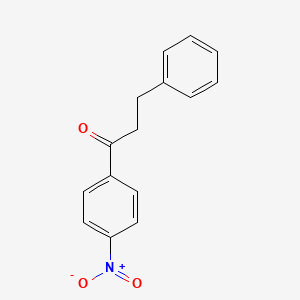

![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
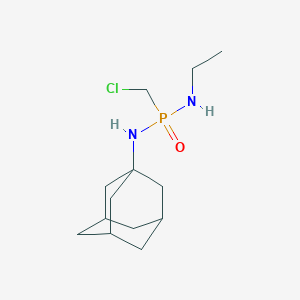
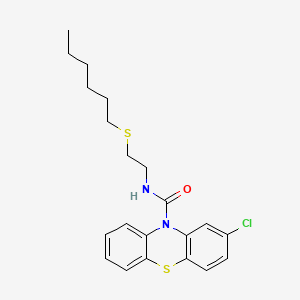
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
